Basic violet 20
Description
Historical Context and Evolution of Basic Violet Dyes in Chemical Research
The journey of synthetic dyes began in 1856 with the accidental synthesis of mauveine by William Henry Perkin, which was the first basic dye. alfa-chemistry.com This discovery spurred the development of a wide array of synthetic colorants. Following this, various other basic dyes were introduced, including different shades of violet. alfa-chemistry.com The first triphenylmethane (B1682552) dye, fuchsine, was synthesized between 1858 and 1859. britannica.com The structures of these triphenylmethane dyes were established in 1878. britannica.com The development of basic violet dyes was part of this broader revolution in synthetic chemistry, providing vibrant and intense colors for various applications. dixonchew.co.uk
Contemporary Significance and Research Imperatives for Basic Violet Dyes in Material Science and Environmental Chemistry
In modern material science, basic violet dyes, including Basic Violet 20, are primarily used for dyeing materials with anionic properties, such as acrylic fibers. enochdye.comnih.gov this compound, in particular, is noted for its use in dyeing acrylics, silk, and diacetate fabrics. enochdye.com It provides a reddish-purple color on acrylic fibers. enochdye.com
The environmental impact of synthetic dyes is a significant area of current research. Dyes released into wastewater can be toxic to aquatic life and are often resistant to degradation. jmaterenvironsci.com Research is focused on developing effective methods for the removal and degradation of these dyes from industrial effluents. jmaterenvironsci.comacs.org Studies have explored the use of various materials and methods to decolorize water containing dyes like Crystal Violet (Basic Violet 3), a related triphenylmethane dye. jmaterenvironsci.comacs.org
Structural Elucidation and Cationic Nature within the Basic Violet Class
This compound belongs to the multi-methine class of dyes. worlddyevariety.com Its cationic nature stems from the presence of a positive charge on the chromophore part of the molecule. alfa-chemistry.comalibaba.com This positive charge is key to its ability to bind to negatively charged substrates. alibaba.com The manufacturing process of this compound involves the condensation of 1,3,3-Trimethyl-2-methyleneindoline and 4-((4-Ethoxyphenyl)(methyl)amino)benzaldehyde. worlddyevariety.comchemicalbook.in
The general structure of basic dyes consists of a colored cationic part and an anionic part. alfa-chemistry.com For this compound, the specific arrangement of its atoms and bonds gives rise to its characteristic violet color. worlddyevariety.comchemicalbook.in The molecular formula for this compound is C₂₈H₃₁ClN₂O. worlddyevariety.com
Overview of Current Research Landscape and Gaps Pertaining to Basic Violet Dyes
The current research on basic violet dyes is multifaceted. In material science, the focus remains on their application in textiles and other materials, with an emphasis on achieving desirable properties like lightfastness and wash-fastness. enochdye.comworlddyevariety.com For instance, this compound is known for its good color fastness when used for dyeing acrylics. worlddyevariety.com
In environmental science, a significant body of research is dedicated to the remediation of dye-contaminated wastewater. jmaterenvironsci.comacs.org However, there are still gaps in understanding the complete degradation pathways of many complex dye molecules and the long-term environmental fate of their degradation byproducts. acs.org While much research has been done on dyes like Crystal Violet (Basic Violet 3), specific studies on the environmental impact and degradation of this compound are less common. acs.orgresearchgate.net
Scope and Objectives of the Comprehensive Research Inquiry
This article aims to provide a focused and scientifically accurate overview of this compound. The primary objectives are to:
Detail the known properties and applications of this compound.
Present the chemical structure and synthesis of this compound.
Summarize the current understanding of its role in material science and the environmental context of related basic dyes.
Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| CAS Number | 11075-23-3 |
| Molecular Formula | C₂₈H₃₁ClN₂O |
| Molecular Weight | 447.01 |
| Appearance | Red-light purple |
| Solubility | Soluble in water |
Data sourced from multiple references. worlddyevariety.comchemicalbook.in
Applications of this compound
| Application | Details |
| Acrylic Dyeing | Suitable for dyeing acrylic fibers in an acetic acid and sodium acetate (B1210297) bath (pH 3-5). enochdye.com |
| Silk Dyeing | Can be used for dyeing silk. enochdye.com |
| Diacetate Fiber Dyeing | Applicable for dyeing diacetate fibers. enochdye.com |
| Printing | Can be directly printed on acrylic, silk, or diacetate fabrics. enochdye.com |
Data sourced from Enoch dye. enochdye.com
Fastness Properties of this compound on Acrylic
| Fastness Test | Grade |
| Light Fastness | 5 |
| Perspiration Fastness (Fading) | 5 |
| Perspiration Fastness (Stain) | 5 |
| Ironing Fastness | 3-4 |
| Soaping (Fading) | 5 |
| Soaping (Stain) | 5 |
Data sourced from World dye variety. worlddyevariety.com
Properties
CAS No. |
11075-23-3 |
|---|---|
Molecular Formula |
C7H4BrNO |
Synonyms |
Basic violet 20 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modification Strategies
Established Synthetic Routes for Basic Violet Molecular Architectures
The synthesis of basic violet dyes, which predominantly belong to the triarylmethane and methine classes, relies on well-established condensation reactions. The core structure is typically assembled through electrophilic aromatic substitution followed by an oxidation step.
The primary established synthetic route for Basic Violet 20 involves the condensation of 1,3,3-Trimethyl-2-methyleneindoline with 4-((4-Ethoxyphenyl)(methyl)amino)benzaldehyde. chemicalbook.in This reaction connects the two precursor molecules to form the characteristic methine structure of the dye.
Similarly, other basic violet dyes are synthesized through analogous condensation methods. For example, Basic Violet 15 is produced by the condensation of 1,3,3-Trimethyl-2-methyleneindoline and 2-Methyl-4-(N,N-diethylamino)benzaldehyde. worlddyevariety.com The general principle extends to the broader family of triarylmethane dyes like Crystal Violet (Basic Violet 3). Classic methods for preparing Crystal Violet include:
The reaction of dimethylaniline with phosgene (B1210022) to form an intermediate (Michler's ketone), which is then reacted with more dimethylaniline. wikipedia.org
The condensation of formaldehyde (B43269) with dimethylaniline to produce a colorless leuco dye, which is subsequently oxidized to form the final colored product. wikipedia.org
Another common strategy involves the use of a Grignard reagent. The synthesis of Crystal Violet can be achieved by preparing a Grignard reagent from 4-bromo-N,N-dimethylaniline, which is then reacted with diethyl carbonate and followed by acid hydrolysis. acs.org The oxidation of the intermediate leuco form is a critical final step in many of these syntheses. Traditional oxidizing agents include lead peroxide, manganese oxide, or alkali metal ferricyanides. nih.govgoogle.com
| Dye Name | Precursor 1 | Precursor 2 | Synthesis Type | Reference |
| This compound | 1,3,3-Trimethyl-2-methyleneindoline | 4-((4-Ethoxyphenyl)(methyl)amino)benzaldehyde | Condensation | chemicalbook.in |
| Basic Violet 15 | 1,3,3-Trimethyl-2-methyleneindoline | 2-Methyl-4-(N,N-diethylamino)benzaldehyde | Condensation | worlddyevariety.com |
| Crystal Violet (Basic Violet 3) | Dimethylaniline | Formaldehyde | Condensation & Oxidation | wikipedia.org |
| Crystal Violet (Basic Violet 3) | 4-bromo-N,N-dimethylaniline (via Grignard reagent) | Diethyl carbonate | Grignard Reaction & Hydrolysis | acs.org |
| Basic Violet 1 | Dimethylaniline | Copper sulfate (B86663), Phenol | Oxidative Condensation | chemicalbook.com |
Development of Novel Synthetic Approaches for Basic Violet [X] Derivatives
Recent research has focused on developing more efficient, sustainable, and environmentally benign synthetic methods for triarylmethane and related dye architectures. These novel approaches often involve advanced catalytic systems and innovative reaction conditions.
One significant advancement is the replacement of harmful heavy metal oxidants. A catalytic oxidation reaction for the synthesis of Acid Blue 7, a triarylmethane dye, was developed using a polyoxometalate catalyst prepared from silicotungstic acid and copper oxide, with aqueous hydrogen peroxide as the oxidizing agent. nih.gov This method avoids the use of lead or manganese oxides and is viable for gram-scale synthesis. nih.gov
Another novel strategy employs magnetic nanoparticles as catalysts. A high-yield, open-vessel route for synthesizing functionalized triarylmethanes has been described using silica-coated magnetic nanoparticles of modified polyphosphoric acid (NiFe2O4@SiO2-PPA). This method facilitates an intermolecular Friedel–Crafts reaction under environmentally friendly conditions, with water being the only by-product. thieme-connect.com
Computational tools are also shaping the development of new synthetic routes. Reinforcement learning frameworks can explore synthetically accessible chemical space to design novel molecules, providing theoretically valid synthetic routes as part of the output. nih.gov Similarly, computational pipelines that combine diversification of a parent molecule, retrosynthesis to identify substrates, and guided forward synthesis are being used to design and validate routes to potent structural analogs of known compounds. rsc.org These in silico methods accelerate the discovery of novel derivatives and their synthetic pathways.
Functionalization and Derivatization Techniques for Tailored Chemical Properties
Functionalization and derivatization are key strategies to modify the properties of basic violet dyes, such as their solubility, spectral properties, and affinity for substrates. These modifications can be introduced either by using functionalized precursors during the initial synthesis or by post-synthetic modification of the dye molecule.
The synthesis of novel derivatives often involves coupling the core dye structure with various functional moieties. For instance, in the development of new anticancer agents, phenylahistin (B1241939) derivatives were synthesized by exploring three different strategies to couple an imidazole (B134444) moiety, reacting either the parent compound directly, using an intermediate, or protecting certain groups to control the reaction site. nih.gov Similarly, new stilbene (B7821643) derivatives have been prepared through multi-step reactions including nucleophilic aromatic substitution and reductive amination to introduce diverse substituents like dimethylamino or 1-methylpiperazinyl groups. tandfonline.com
Derivatization is also employed to make dyes responsive to specific analytes. In one study, a redox-derivatization reaction was used for the detection of nitrite (B80452). nih.gov In this method, nitrite ions generate triiodide ions, which then form an ion associate with Basic Violet 1, leading to a significant enhancement of the resonance Rayleigh scattering (RRS) signal. nih.gov This demonstrates how a basic dye can be derivatized post-synthesis to create a sensitive detection system.
The introduction of specific functional groups can also alter the dye's interaction with materials. Carboxylic acid groups have been introduced onto the surface of poly(acrylonitrile-co-styrene) nanofibers to enhance the adsorption of Basic Violet 14, demonstrating that modifying the adsorbent is a viable strategy to improve dye uptake. mdpi.com While not a direct modification of the dye, it highlights the importance of complementary functionalization.
Mechanistic Studies of Basic Violet [X] Synthesis Reactions
Understanding the reaction mechanisms is crucial for optimizing synthesis and controlling product formation. The synthesis of triarylmethane dyes typically proceeds through a Friedel-Crafts reaction mechanism. thieme-connect.com This involves the electrophilic attack of a carbocation (generated from a benzaldehyde (B42025) or similar precursor) on an electron-rich aromatic ring, such as N,N-dimethylaniline.
The synthesis often forms a colorless leuco intermediate. wikipedia.orgnih.gov The final colored dye is obtained through an oxidation step. A plausible pathway for the oxidation of the leuco acid involves the generation of a tertiary radical, which then reacts further and undergoes dehydroxylation to yield the final conjugated triarylmethane structure. nih.gov
Mechanistic studies are not limited to synthesis but also extend to the degradation of these dyes, which provides insight into their chemical stability and reactive sites. The photocatalytic degradation of dyes like Basic Violet 4 has been shown to proceed through competitive reactions, including the stepwise N-de-ethylation of the amino groups and the destruction of the central conjugated chromophore. researchgate.net Studies on Methyl Green, which can produce Crystal Violet upon decomposition, show a similar N-de-methylated degradation pathway. acs.org These degradation mechanisms highlight the reactivity of the N-alkyl groups and the central carbon atom, which are key sites for both synthesis and potential modification.
Process Optimization and Scale-Up Considerations in Laboratory Synthesis
Optimizing laboratory synthesis is essential for improving yield, purity, and cost-effectiveness, and for enabling successful scale-up. This involves systematically studying the effect of various reaction parameters.
A study on the synthesis of the explosive CL-20 provides a clear example of process optimization, where parameters such as temperature, reaction time, nitric acid concentration, and reactant mole ratios were varied to achieve a higher yield (85%) and purity. researchgate.net The principles are broadly applicable to dye synthesis. For instance, optimizing the synthesis of a permanent violet RL intermediate involved replacing the traditional o-dichlorobenzene solvent with an alcohol solvent. google.com This change significantly improved the conversion rate of the reactant (3-amino-N-ethyl carbazole) to over 99.5% and increased the purity and yield of the final product to over 97%. google.com
Optimization of culture conditions is critical for dyes produced via fermentation. In the production of violacein (B1683560) by Janthinobacterium lividum, factors like pH, temperature, and the addition of glycerol (B35011) were optimized. frontiersin.org A fed-batch bioreactor strategy led to a fivefold increase in the extracted crude violacein concentration, demonstrating successful scale-up from flask to bioreactor. frontiersin.org
For chemical syntheses, scale-up requires careful management of reaction conditions. A 10-gram scale synthesis of Acid Blue 7 was successfully performed, though it required a longer dropwise addition time for the oxidant compared to the small-scale reaction, highlighting a common challenge in scaling up laboratory procedures. nih.gov
| Parameter | Optimization Strategy | Effect | Reference |
| Solvent | Replacing o-dichlorobenzene with an alcohol solvent in condensation reaction. | Improved conversion rate (>99.5%), purity (>97%), and yield (>97%). | google.com |
| Temperature | Varying the temperature envelope (e.g., 72–85°C). | Optimized for higher yield and purity. | researchgate.net |
| Reactant Concentration | Adjusting the concentration of reagents (e.g., nitric acid). | Affects reaction rate and product purity. | researchgate.net |
| Reaction Time | Investigating different reaction durations (e.g., 1 hour). | Determines the extent of reaction completion and potential for side products. | researchgate.net |
| Nutrient/Feed Strategy | Addition of glycerol in a fed-batch bioreactor for microbial synthesis. | Fivefold increase in product concentration during scale-up. | frontiersin.org |
Advanced Spectroscopic and Analytical Characterization Techniques
Ultraviolet-Visible Spectrophotometry for Quantitative Analysis and Solution-Phase Behavior
Ultraviolet-Visible (UV-Vis) spectrophotometry is a primary technique for the quantitative analysis of Basic Violet 20 in solution. mt.com The method is based on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of the absorbing species in a solution. libretexts.orgpressbooks.pub This principle allows for the accurate determination of dye concentration by measuring its absorbance at a specific wavelength. researchgate.net
The UV-Vis spectrum of this compound is characterized by a strong absorption band in the visible region, which is responsible for its intense purple color. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent and interactions with other molecules. For instance, in aqueous solutions, the absorption maximum is observed around 546-550 nm. europa.eu The study of these spectral shifts provides insight into the dye's solution-phase behavior, such as aggregation or the formation of inclusion complexes. In quantitative analysis, measurements are typically performed at the λmax to achieve maximum sensitivity and accuracy.
| Parameter | Value | Solvent/Condition | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) | ~550 nm | Aqueous | europa.eu |
| Absorption Maximum (λmax) | 546 nm | Aqueous | |
| Analytical Principle | Beer-Lambert Law | Solution Phase | libretexts.orgpressbooks.pub |
Fluorescence Spectroscopy for Luminescence Properties and Quantum Yield Determinations
Fluorescence spectroscopy is employed to investigate the luminescence properties of this compound. This technique involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. For this compound, excitation around 500 nm results in a fluorescence emission spectrum recorded from approximately 520 nm to 800 nm.
The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter determined by this method. iss.com The quantum yield of this compound is sensitive to its molecular environment. For example, the formation of an inclusion complex with hydroxypropyl-β-cyclodextrin leads to an enhancement of the emission intensity. This is attributed to steric restriction within the cyclodextrin (B1172386) cavity, which limits the non-radiative decay pathways of the excited dye molecule, thereby increasing the fluorescence quantum yield. Changes in the quantum yield can be used to study interactions between the dye and other substances.
| Parameter | Value/Range | Condition | Reference |
|---|---|---|---|
| Excitation Wavelength (λex) | 500 nm | Aqueous solution with cyclodextrin | |
| Emission Spectrum Range | 520 nm - 800 nm | Aqueous solution with cyclodextrin | |
| Quantum Yield Behavior | Increases upon inclusion in cyclodextrin cavity | Interaction study |
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by analyzing the absorption of infrared radiation, which excites molecular vibrations. While a detailed FTIR spectrum for pure this compound is not extensively published, the technique is crucial for studying its interactions with other materials, such as adsorbents. researchgate.netredalyc.org
In studies involving the removal of basic dyes from wastewater, FTIR is used to characterize the surface of adsorbents like nano silica (B1680970) or nano clay before and after dye adsorption. researchgate.net By comparing the spectra, new peaks or shifts in existing peaks can be observed, indicating the presence of the dye's functional groups (such as C-N bonds, aromatic C=C bonds, and amine N-H bonds) on the adsorbent surface. This confirms the mechanism of adsorption and the functional groups involved in the binding process. researchgate.netredalyc.org
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Primary/Secondary Amines |
| Aromatic C-H Stretch | 3000 - 3100 | Aromatic Rings |
| Aliphatic C-H Stretch | 2850 - 3000 | Methyl Groups |
| Aromatic C=C Stretch | 1400 - 1600 | Aromatic Rings |
| C-N Stretch | 1000 - 1350 | Aromatic Amines |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic compounds like this compound. libretexts.org Both ¹H (proton) and ¹³C NMR are used to provide a complete picture of the molecular skeleton.
¹H-NMR spectroscopy has been used to definitively prove the identity of this compound. europa.eu The spectrum would show distinct signals for the aromatic protons on the phenyl rings and the protons of the methyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals provide information about the electronic environment and connectivity of the protons. msu.edu
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. chemicalbook.comcompoundchem.com The spectrum would display signals corresponding to each unique carbon atom, including the methyl carbons, the aromatic carbons, and the central quaternary carbon of the triarylmethane structure. The chemical shifts are indicative of the type of carbon atom and its local environment. compoundchem.com Together, ¹H and ¹³C NMR data allow for the unambiguous confirmation of the structure of this compound. europa.eu
Mass Spectrometry (MS) for Molecular Mass Confirmation and Identification of Related Species
Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular mass of this compound and to identify impurities or related species. The technique involves ionizing the molecule and measuring its mass-to-charge ratio (m/z).
The empirical formula for this compound hydrochloride is C₂₂H₂₄ClN₃, corresponding to a molecular weight of approximately 365.9 g/mol . europa.eualfa-chemistry.com Mass spectrometry analyses, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC/MS), are used to confirm this molecular weight. europa.eu This confirmation is a critical step in verifying the identity and purity of a synthesized or commercial batch of the dye. The technique is also sensitive enough to detect and help identify related substances and potential impurities, such as o-toluidine, which may be present from the synthesis process. europa.eu
X-ray Diffraction (XRD) for Crystalline Structure Analysis and Polymorphism Studies
X-ray Diffraction (XRD) is the principal method for determining the three-dimensional atomic arrangement within a crystalline solid. govinfo.gov This technique can be used to analyze the crystal structure of this compound and to study polymorphism, which is the ability of a substance to exist in more than one crystal form.
While detailed crystallographic data for this compound is not widely available, XRD is frequently applied in studies involving the interaction of similar dyes with crystalline materials. academie-sciences.fr For example, when Basic Violet 14 is adsorbed onto bentonite (B74815) clay, XRD patterns show an increase in the basal spacing of the clay's layered structure. academie-sciences.fr This indicates that the dye molecules have intercalated into the interlamellar spaces of the adsorbent. Similar XRD analyses are used to characterize the crystallinity and phase composition of materials like TiO₂ or other nanoparticles used in the photocatalytic degradation of dyes. lmaleidykla.lt
Electron Microscopy (SEM, TEM) for Morphological Characterization of Synthesized Materials and Adsorbents
Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provides high-resolution images of the surface topography and internal structure of materials. These techniques are not typically used to view the dye molecule itself but are essential for characterizing materials that adsorb or are synthesized using this compound.
SEM analysis is widely used to investigate the surface morphology of adsorbents before and after dye uptake. dagujournal.org For instance, SEM images of materials like Spathodea Campanulata leaves or bottom ash show a porous and heterogeneous surface, which is conducive to dye adsorption. redalyc.orgdagujournal.org After exposure to the dye, the surface morphology changes, often showing that the pores are filled or covered by a layer of dye molecules, providing visual confirmation of the adsorption process. scispace.com TEM provides even higher resolution, revealing details about the particle size, shape, and crystal structure of nanomaterials, such as nano silica or nano clay, used in dye removal applications. researchgate.netresearchgate.net
Chromatographic Separation Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Resolution
The analysis of synthetic dyes such as this compound relies on advanced analytical techniques to ensure purity, identify components in a mixture, and study its transformation. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are instrumental in achieving these objectives.
High-Performance Liquid Chromatography is a key technique for the analysis of non-volatile, thermally sensitive compounds like this compound. Recent research demonstrates the use of HPLC for monitoring the concentration and degradation of basic dyes in aqueous solutions. rsc.orgcsic.es In studies investigating the photocatalytic degradation of various organic pollutants, including a compound identified as Basic Violet, HPLC systems were employed to measure the liquid products of the reaction. rsc.orgcsic.es This application is crucial for assessing the purity of a sample over time or under specific conditions by tracking the decrease in the parent dye concentration.
Furthermore, HPLC coupled with mass spectrometry (LC-MS) is utilized for the resolution of complex mixtures. rsc.orgcsic.es When this compound undergoes degradation, a variety of transformation byproducts can be formed. LC-MS analysis allows for the separation and identification of these individual components, providing insight into the degradation pathway and the composition of the resulting mixture.
The table below summarizes the application of these chromatographic techniques in the analysis of Basic Violet.
| Analytical Technique | Application | Findings | Source |
| High-Performance Liquid Chromatography (HPLC) | Measurement of liquid products from photocatalytic degradation. | Used to monitor the concentration of Basic Violet in aqueous solutions. | rsc.orgcsic.es |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of liquid products from photocatalytic degradation. | Enables separation and identification of components in a post-reaction mixture. | rsc.orgcsic.es |
| Gas Chromatography (GC) | Measurement of gaseous products from photocatalytic degradation. | Identifies volatile byproducts formed during the chemical transformation of the dye. | rsc.orgcsic.es |
Interactions with Material and Molecular Systems
Inclusion Complex Formation with Macrocyclic Host Molecules (e.g., Cyclodextrins)
Basic Violet 20, a cationic triphenylmethane (B1682552) dye, can form inclusion complexes with macrocyclic host molecules like cyclodextrins (CDs). These host-guest interactions occur when the dye molecule (guest) is encapsulated, either partially or wholly, within the three-dimensional cavity of the cyclodextrin (B1172386) (host). google.com The primary driving forces for this complexation are van der Waals forces and hydrophobic-hydrophilic interactions. google.com
The formation of an inclusion complex between Basic Violet 2 and cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and β-cyclodextrin (β-CD), has been confirmed through spectroscopic studies. researchgate.net Upon encapsulation, the spectral properties of the dye are altered. Research shows an enhancement in fluorescence intensity and shifts in the maximum absorption wavelengths in aqueous solutions, which corroborates the formation of these complexes. The process involves the introduction of one of the dye's aromatic rings into the hydrophobic inner cavity of the cyclodextrin. researchgate.net
Computational studies, such as those using the B3LYP method, have been employed to model the geometry and stabilization energy of the Basic Violet 2-β-CD complex. These calculations indicate that the complex is most stable when the dye's ring enters the CD cavity at a specific angle, approximately 30 degrees with respect to the normal. The binding constants (KB) for these complexes have been determined using various methods, including analyses of absorption spectra shifts and fluorescence quantum yields. For the complex between Basic Violet 2 and HP-β-CD, binding constants have been reported in the range of 0.95 × 10³ M⁻¹ to 2.8 × 10³ M⁻¹. researchgate.net
| Analytical Method | Binding Constant (KB) [M⁻¹] | Reference |
|---|---|---|
| Maximum Absorption Spectra Shift | 2.7 x 10³ (± 0.2) | researchgate.net |
| Deconvoluted Absorption Areas | 0.95 x 10³ | researchgate.net |
| Relative Fluorescence Quantum Yield | 2.8 x 10³ | researchgate.net |
| Fluorescence Maximum Shift | 2.2 x 10³ | researchgate.net |
Supramolecular Assembly and Aggregation Behavior in Various Solvents
The behavior of this compound in solution is significantly influenced by supramolecular assembly and aggregation. These processes are driven by non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. nso-journal.org The extent and nature of aggregation are highly dependent on factors like solvent polarity, temperature, pH, and dye concentration. nso-journal.orgresearchgate.net
In aqueous solutions, ionic dyes like this compound have a tendency to form aggregates, such as dimers and trimers. This aggregation leads to noticeable changes in the dye's optical properties. The formation of H-type aggregates (face-to-face stacking) typically results in a hypsochromic (blue) shift in the absorption spectrum, while J-type aggregates (end-to-end alignment) cause a bathochromic (red) shift. researchgate.net For instance, dimers and trimers of similar triphenylmethane dyes have been reported to exhibit absorption maxima at shorter wavelengths (e.g., 610 nm and 572 nm) compared to the monomer, which is characteristic of H-aggregation. researchgate.net
The choice of solvent plays a critical role. Polar solvents, particularly those with hydroxyl groups, can facilitate the aggregation of hydrophobic molecules. researchgate.net The polarity, molecular size, and viscosity of the solvent affect the arrangement of monomers and the final morphology of the supramolecular assembly. nso-journal.org Studies on other supramolecular systems have shown that morphology can range from spherical in dimethyl sulfoxide (B87167) (DMSO) to rod-like in water and flower-like in ethanol. nso-journal.org This demonstrates the profound impact of the solvent environment on the self-assembly process. pnas.org
| Solvent | Observed Morphology | Primary Interaction Influence | Reference |
|---|---|---|---|
| Water | Rod-like / Aggregates | Hydrophobic interactions, Hydrogen bonding | nso-journal.org |
| Ethanol | Flower-like | Hydrogen bonding | nso-journal.org |
| Dimethyl Sulfoxide (DMSO) | Spherical | Solvent polarity | nso-journal.org |
| Methanol / Acetone | Irregular shapes | Solvent polarity and size | nso-journal.org |
Surface Interactions and Interfacial Phenomena at Solid-Liquid Interfaces
The interaction of this compound at solid-liquid interfaces is governed by interfacial phenomena, primarily adsorption. kkwagh.edu.inuobaghdad.edu.iq An interface is the boundary between two immiscible phases, and molecules at this boundary exhibit different properties compared to those in the bulk phase. uomustansiriyah.edu.iq At a solid surface, particles are not completely surrounded by other particles, leading to unbalanced forces that create surface energy and a tendency for adsorption to occur. kkwagh.edu.in
Adsorption of a dye like this compound from a liquid onto a solid surface is a spontaneous process where molecules adhere to the surface. uobaghdad.edu.iq As a cationic dye, this compound carries a positive charge in solution. This charge plays a crucial role in its interaction with solid surfaces. If the solid surface is negatively charged (e.g., silica (B1680970) or certain polymers in a neutral or basic medium), strong electrostatic attraction will promote the adsorption of the dye. mdpi.comeeer.org
The term "interfacial tension" describes the force per unit length at the interface between two immiscible liquids, while "surface tension" refers to the force at a liquid-gas interface. kkwagh.edu.inuomustansiriyah.edu.iq The presence of dissolved species like dyes can alter this tension. Surfactants, which have both hydrophilic and lipophilic parts, are known to adsorb at interfaces and reduce surface or interfacial tension. uobaghdad.edu.iq Similarly, the amphiphilic nature of certain dye molecules can cause them to accumulate at interfaces, influencing the interfacial properties of the system.
Dye-Substrate Interactions in Industrial Matrices (e.g., cellulose (B213188), polymers)
In industrial applications, the interaction between this compound and various substrates is fundamental to the dyeing process. As a cationic (basic) dye, it has a strong affinity for materials that carry anionic charges. nih.gov
Polymers : this compound is particularly effective for dyeing polymers such as poly(acrylonitrile). These polymers contain anionic groups in their backbone, which form strong ionic bonds with the cationic dye molecule. nih.gov This electrostatic interaction is the primary mechanism for dye fixation. In contrast, the dye has little to no affinity for polymers like polyester (B1180765) or standard cellulosic fibers under normal conditions because these substrates lack the necessary anionic sites for ionic bonding. nih.gov The interaction with other polymers depends on the polymer's functional groups. For instance, with poly(styrenesulfonic acid) (PSSA), an ionic complex can form via proton transfer, allowing for high dye loading. aalto.fi In poly(4-vinylphenol) (PVPh), polar interactions are present, while in non-polar polystyrene (PS), interactions are weak, leading to dye aggregation at lower concentrations. aalto.fi
Cellulose : While standard cellulose (like cotton) is not typically dyed with basic dyes, interactions can occur. Cellulose fibers can acquire a negative surface charge in water, which can lead to an attractive force and subsequent adsorption of the cationic this compound dye. eeer.org Studies on Crystal Violet, a similar dye, have shown that its interaction with cotton fabric results in a color change from yellow to bluish-violet, indicating adsorption. eeer.org The strength of this dye-cellulose interaction can influence subsequent chemical processes. eeer.org
| Substrate | Primary Interaction Mechanism | Dye Affinity | Reference |
|---|---|---|---|
| Poly(acrylonitrile) | Ionic bonding | High | nih.gov |
| Poly(styrenesulfonic acid) (PSSA) | Ionic complex formation | High | aalto.fi |
| Cellulose (Cotton) | Electrostatic attraction (adsorption) | Moderate (depends on conditions) | eeer.org |
| Wool/Silk (Proteins) | Ionic bonding (with carboxylate groups) | Moderate to High | nih.gov |
| Polyester | None (lacks ionic sites) | Low | nih.gov |
Electrochemical Behavior, Redox Characteristics, and Electron Transfer Mechanisms
The electrochemical behavior of this compound and structurally related triphenylmethane dyes like Crystal Violet is complex and highly dependent on the solution's pH. banglajol.infodu.ac.bd Cyclic voltammetry studies show that these dyes exhibit distinct redox peaks that shift with varying pH. banglajol.info
At high pH (alkaline conditions), the reaction pathway changes. The carbocationic form of the dye undergoes an electrochemical reduction to form its colorless "leuco" form, which can then be oxidized back to the colored dye. banglajol.inforesearchhub.com The presence of surfactants can also influence the electrochemical behavior by affecting the diffusion of the dye and interacting with its various forms. banglajol.info
Electron transfer reactions are classified into two main mechanisms: outer-sphere and inner-sphere. numberanalytics.comuv.es
Outer-sphere electron transfer involves the transfer of an electron between reactants without any change in their coordination spheres. The electron tunnels through the outer shells of the molecules. uv.es
Inner-sphere electron transfer requires the formation of a bridged complex between the two reacting species, where a ligand is shared, facilitating the electron transfer. numberanalytics.com
The specific mechanism for this compound would depend on the reacting partner and conditions, but the processes observed in cyclic voltammetry, where the dye interacts directly with the electrode surface, are characteristic of heterogeneous electron transfer. mdpi.com
Environmental Chemistry and Remediation Technologies
Environmental Occurrence and Distribution of Basic Violet Dyes in Aquatic and Terrestrial Matrices
Basic violet dyes, a class of cationic triphenylmethane (B1682552) colorants, are primarily used in the textile, paper, and printing industries. Due to incomplete exhaustion during the dyeing process and inadequate wastewater treatment, these dyes are frequently discharged into the environment. Their cationic nature facilitates strong binding to negatively charged materials such as sediments, soils, and biological tissues, leading to their accumulation in both aquatic and terrestrial systems.
The presence of these dyes in water bodies is a primary concern. Even at low concentrations, they can significantly color the water, which impedes light penetration and affects photosynthetic activity in aquatic plants. While specific data on the environmental concentrations of Basic Violet 20 is scarce, studies on related basic violet dyes indicate their potential for widespread distribution. For instance, triphenylmethane dyes can be reduced to their lipophilic leuco forms, which may facilitate bioaccumulation in organisms and subsequent transfer through the food chain rsc.org. The degradation of these dyes in the environment can also lead to the formation of potentially carcinogenic aromatic amines rsc.org.
In terrestrial environments, the application of dye-contaminated sludge as fertilizer or the irrigation with untreated wastewater can lead to the accumulation of basic violet dyes in the soil. Their interaction with soil components, such as clays (B1170129) and organic matter, can affect soil chemistry and microbial activity. The mobility and fate of these dyes in soil are influenced by factors like soil pH, organic matter content, and the presence of other ions.
Adsorption Phenomena and Material Development for Remediation
Adsorption has emerged as a promising and widely studied technology for the removal of basic violet dyes from wastewater due to its efficiency, cost-effectiveness, and the availability of a wide range of adsorbent materials.
A variety of materials have been investigated for their potential to adsorb basic violet dyes. These range from conventional adsorbents like activated carbon to low-cost alternatives derived from agricultural and industrial wastes.
Recent research has focused on the development of novel adsorbents with enhanced capacity and selectivity. For instance, a magnetic zero-valent iron-activated carbon nanocomposite was synthesized for the removal of Basic Violet 16. This material combines the high surface area of activated carbon with the magnetic properties of iron nanoparticles, allowing for easy separation from the treated effluent mazums.ac.ir. Similarly, biosorbents derived from agricultural residues such as lime peels and pineapple leaves have shown high removal efficiencies for Crystal Violet (Basic Violet 3), a closely related dye researchgate.net. The porous structure and the presence of functional groups on the surface of these materials are key to their adsorption capabilities.
Other innovative materials include polymer-based adsorbents and modified clays. For example, a biodegradable membrane composed of PVA/carrageenan/breadfruit has been shown to be an efficient adsorbent for Crystal Violet, with electrostatic attraction and hydrogen bonding identified as the primary interaction mechanisms doi.org. Humic acid-immobilized pillared clay has also demonstrated excellent performance in removing various basic dyes, including Methylene (B1212753) Blue and Crystal Violet researchgate.net.
Adsorption isotherms are crucial for describing the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the solid phase. The Langmuir and Freundlich models are the most commonly used isotherms to analyze this relationship for basic violet dyes.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. It is often found to be a good fit for the adsorption of basic violet dyes, suggesting a uniform adsorption process. For example, the adsorption of Basic Violet 16 onto a magnetic nanocomposite was well-described by the Langmuir model, indicating favorable adsorption mazums.ac.ir.
The Freundlich isotherm , on the other hand, describes multilayer adsorption on a heterogeneous surface. In some cases, such as the adsorption of Crystal Violet onto a biodegradable PVA/carrageenan/breadfruit membrane, the Freundlich model provided a better fit, suggesting a more complex adsorption mechanism on a heterogeneous surface doi.org.
The table below summarizes the isotherm parameters for the adsorption of various basic violet dyes on different adsorbents.
| Adsorbent Material | Basic Violet Dye | Isotherm Model | Key Parameters | Reference |
| Magnetic Nanocomposite | Basic Violet 16 | Langmuir | R² > 0.995 | mazums.ac.ir |
| Bentonite (B74815) | Basic Violet 14 | Langmuir, Freundlich | q_max = 147.9 mg/g (Na-bentonite) | researchgate.net |
| Fly Ash | Basic Violet 10 | Langmuir | R² > 0.98 | eeer.org |
| Activated Carbon (Tea Dust) | Basic Violet 14 | Langmuir | Monolayer coverage suggested | ijirset.com |
| Biosolids | Basic Violet | Langmuir | Good fit for the model | ijirset.com |
This table is interactive. Click on the headers to sort the data.
Thermodynamic studies are also conducted to understand the nature of the adsorption process. For instance, the adsorption of Basic Violet 14 onto activated carbon from tea dust was found to be spontaneous and endothermic, with negative Gibbs free energy (ΔG°) values and a positive enthalpy change (ΔH°) ijirset.com.
Adsorption kinetics describe the rate at which the dye is removed from the solution and provides insights into the adsorption mechanism. The pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetic data.
The pseudo-second-order kinetic model is frequently found to best describe the adsorption of basic violet dyes, suggesting that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. This was observed in the adsorption of Basic Violet 16 on a magnetic nanocomposite and Basic Violet 14 on activated carbon from tea dust mazums.ac.irijirset.com.
Intraparticle diffusion models are used to determine if the diffusion of the dye molecules within the pores of the adsorbent is the rate-controlling step. Often, the adsorption process is found to involve multiple steps, including external mass transfer, boundary layer diffusion, and intraparticle diffusion.
The following table presents kinetic data for the adsorption of different basic violet dyes.
| Adsorbent Material | Basic Violet Dye | Kinetic Model | Key Findings | Reference |
| Magnetic Nanocomposite | Basic Violet 16 | Pseudo-second-order | R² > 0.931 | mazums.ac.ir |
| Activated Carbon (Tea Dust) | Basic Violet 14 | Pseudo-second-order | Suggests monolayer coverage | ijirset.com |
| Fly Ash | Basic Violet 10 | Lagergren's first-order | Good fit for the model | eeer.org |
| Turkish Coffee Residue | Crystal Violet | Pseudo-second-order | Better fit than pseudo-first-order | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Several operational parameters significantly influence the efficiency of basic violet dye adsorption.
pH: The pH of the solution is a critical factor as it affects the surface charge of the adsorbent and the ionization of the dye molecules. For cationic dyes like basic violets, adsorption is generally more favorable at higher pH values (alkaline conditions) where the surface of most adsorbents is negatively charged, leading to stronger electrostatic attraction. However, some studies have shown maximum removal at acidic pH. For example, the removal of Basic Violet 14 by activated carbon from tea dust was maximal at an acidic pH of 3.05 ijirset.com. Conversely, the adsorption of Crystal Violet on Turkish coffee residue increased with an increase in pH up to 6.5 researchgate.net.
Ionic Strength: The presence of salts in the wastewater can affect the adsorption capacity. An increase in ionic strength can either enhance or decrease adsorption depending on the specific adsorbent and dye. For instance, the adsorption of Basic Violet 14 on bentonite was found to decrease in the presence of salt researchgate.net.
Contact Time: The time required to reach adsorption equilibrium is an important parameter for designing treatment systems. The adsorption of basic dyes is often rapid in the initial stages, followed by a slower phase until equilibrium is reached. For example, the adsorption of Basic Violet 16 on a magnetic nanocomposite reached equilibrium within 65 minutes mazums.ac.ir.
Initial Concentration: The initial concentration of the dye provides the driving force for mass transfer. Generally, the amount of dye adsorbed per unit mass of adsorbent increases with an increase in the initial dye concentration, while the percentage of removal may decrease.
The ability to regenerate and reuse the adsorbent is crucial for the economic viability and sustainability of the adsorption process. Various methods have been explored for the desorption of basic violet dyes and the regeneration of adsorbents.
Electrochemical regeneration has been shown to be a highly effective method. For instance, a graphite (B72142) adsorbent loaded with Crystal Violet was regenerated with an efficiency of 99.5% by passing an electric current researchgate.net. Acidic solutions are also commonly used for desorption. A biodegradable membrane used for Crystal Violet adsorption was successfully regenerated using a 0.1 M HCl solution, allowing for multiple reuse cycles doi.org. Similarly, fly ash used for the sono-assisted adsorption of Basic Violet 10 could be reused for four consecutive cycles eeer.org.
The choice of regeneration method depends on the nature of the adsorbent and the adsorbed dye, as well as the cost and environmental impact of the regeneration process.
Parameters Influencing Adsorption Efficiency (e.g., pH, ionic strength, contact time, initial concentration)
Degradation Mechanisms and Transformation Pathways
The environmental persistence of synthetic dyes like Basic Violets necessitates the development of effective degradation technologies. These dyes, characterized by complex aromatic structures, are often resistant to conventional wastewater treatment. researchgate.net Research has focused on various advanced methods to break down these molecules into less harmful substances. The degradation process typically follows two main competitive pathways: the destruction of the chromophoric structure, which leads to decolorization, and the stepwise N-de-alkylation (e.g., N-demethylation or N-de-ethylation) of the auxochrome groups. researchgate.netacs.org
Photolytic and Photocatalytic Degradation Processes and Kinetics
Photolysis, the decomposition of compounds by light, shows limited effectiveness on its own for degrading stable dye structures. However, its efficacy is dramatically enhanced through photocatalysis, which utilizes a semiconductor catalyst, typically a metal oxide, to generate highly reactive species upon irradiation. longdom.org
Titanium dioxide (TiO₂) is a widely used photocatalyst due to its high stability, non-toxicity, and cost-effectiveness. researchgate.net When TiO₂ is irradiated with UV light, it generates electron-hole pairs. These pairs react with water and oxygen to produce powerful hydroxyl radicals (•OH), which are the primary agents of oxidation. longdom.org The photocatalytic degradation of dyes like Crystal Violet (Basic Violet 3) and Ethyl Violet (Basic Violet 4) has been shown to be highly efficient. For instance, under UV irradiation with nano-TiO₂, over 99% degradation of Crystal Violet can be achieved. longdom.org Similarly, TiO₂-SiO₂ composite nanoparticles have demonstrated significantly faster degradation rates for Basic Violet 2 compared to pure TiO₂. researchgate.net
The kinetics of photocatalytic degradation for basic violet dyes often follow a pseudo-first-order model. longdom.orgnih.gov The rate of degradation is influenced by several factors, including the initial dye concentration, catalyst dosage, and the pH of the solution. longdom.orgnih.gov An optimal catalyst dosage exists; for example, in one study on Crystal Violet, the degradation rate increased with the catalyst dose up to 1.0 g/L. longdom.org
Table 1: Research Findings on Photocatalytic Degradation of Basic Violet Dyes
| Dye | Catalyst | Conditions | Efficiency | Kinetic Model | Reference(s) |
|---|---|---|---|---|---|
| Basic Violet 3 (Crystal Violet) | Nano-Anatase TiO₂ | 125W UV lamp, 1 g/L catalyst | >99% decolorization in 45 min | Pseudo-first-order | longdom.org |
| Basic Violet 4 (Ethyl Violet) | TiO₂ | 30W UV (365 nm) | ~99.9% degradation in 20 h | - | acs.orgfigshare.com |
| Basic Violet 2 | TiO₂-SiO₂ | - | 10.9 times faster than pure TiO₂ | - | researchgate.net |
| Ethyl Violet | Ho/TiO₂ Nanoparticles | Sunlight, Basic medium (pH 13) | Faster degradation in basic medium | Pseudo-first-order | nih.gov |
| Rhodamine 6G | ZnO-Graphene Oxide | Sunlight | 97.8% degradation in 15 min | - | researchgate.netmdpi.com |
Advanced Oxidation Processes (AOPs) for Dye Mineralization and By-Product Formation
Advanced Oxidation Processes (AOPs) are a class of technologies designed to mineralize recalcitrant organic pollutants into simpler, non-toxic compounds like CO₂ and H₂O. researchgate.netmdpi.com These processes are characterized by the in-situ generation of highly potent and non-selective hydroxyl radicals (•OH). researchgate.netmdpi.comresearchgate.net Common AOPs applied to dye degradation include Fenton and photo-Fenton processes, ozonation, and sulfate (B86663) radical-based AOPs. mdpi.comresearchgate.netnih.gov
The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce •OH radicals. Its efficiency can be enhanced by UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺. mdpi.com Ozonation is another effective AOP, where ozone (O₃) acts as a strong oxidant. The combination of ozone with hydrogen peroxide (peroxone) can further accelerate dye degradation. d-nb.info Studies on Crystal Violet showed that the peroxone process achieved over 98% decolorization efficiency. d-nb.info
Sulfate radical-based AOPs (SR-AOPs) have also been investigated for treating dye-bearing wastewater. iwaponline.com Research on the degradation of Basic Violet 16 using an electro-activated persulfate system achieved 95% dye removal and 57.1% Chemical Oxygen Demand (COD) removal under optimal conditions. iwaponline.com The ultimate goal of AOPs is complete mineralization, which significantly reduces the toxicity of the effluent. researchgate.netresearchgate.net
Electrochemical Degradation and Electrocatalytic Oxidation Mechanisms
Electrochemical degradation is an effective AOP that utilizes an electric current to oxidize pollutants. The process can occur directly at the anode surface or indirectly through electro-generated oxidants like active chlorine species or hydroxyl radicals. acs.orgmdpi.com The choice of anode material is critical to the efficiency of the process. High-performance anodes such as Boron-Doped Diamond (BDD) and Ti/Pt/SnO₂ are often used. mdpi.com
For Crystal Violet (Basic Violet 3), galvanostatic electrolysis using a Ti/Pt/SnO₂ anode in a NaCl solution achieved 100% color removal and 80% COD removal after 120 minutes. mdpi.comscilit.com The degradation was attributed to the synergistic action of electrogenerated hydroxyl radicals and active chlorine (HOCl). mdpi.com The efficiency of electrochemical degradation is dependent on parameters like current density, initial dye concentration, pH, and the type of supporting electrolyte. mdpi.comscilit.com For instance, increasing the current density generally enhances the degradation rate. mdpi.com The degradation of Rhodamine 6G using a RuO₂-coated Ti mesh anode resulted in complete decolorization within 5 minutes and 42.3% mineralization. acs.org
Oxidative and Reductive Transformation Pathways
The degradation of basic violet dyes, which are typically cationic triphenylmethane or xanthene compounds, proceeds through distinct transformation pathways. figshare.comwho.int
Oxidative Pathways: The primary oxidative pathway, driven by reactive species like •OH radicals, involves two main competitive reactions:
N-de-alkylation: This is a stepwise removal of the alkyl (methyl or ethyl) groups from the tertiary amine auxochromes. acs.orgfigshare.com For Crystal Violet and Ethyl Violet, this results in a series of N-demethylated or N-de-ethylated intermediates. figshare.comwho.int
Chromophore Cleavage: This involves the breakdown of the central conjugated structure of the dye molecule. researchgate.netfigshare.com The attack by hydroxyl radicals on the central carbon atom or the aromatic rings leads to the destruction of the chromophore, which is responsible for the dye's color. researchgate.netacs.org This step results in rapid decolorization of the solution.
Reductive Pathways: Reduction of triphenylmethane dyes leads to the formation of their colorless leuco-forms. who.int Leucogentian violet, for example, is the reduced form of Gentian Violet (Crystal Violet). figshare.comwho.int This transformation can be achieved through chemical reducing agents or enzymatic reactions. who.int
Identification and Characterization of Basic Violet [X] Degradation Products and Intermediates
The complete mineralization of basic violet dyes is a complex process involving numerous intermediate products. The identification of these intermediates is crucial for understanding the degradation mechanism. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are used for this purpose. researchgate.netfigshare.comresearchgate.net
Studies on the photocatalytic degradation of Basic Violet 4 (Ethyl Violet) have identified several key intermediates. The degradation progresses through competitive N-de-ethylation and destruction of the conjugated structure. researchgate.netfigshare.com
Key intermediates identified include:
N-de-ethylated species: Stepwise N-de-ethylation yields mono-, di-, tri-, tetra-, penta-, and hexa-N-de-ethylated products. researchgate.netfigshare.com
Benzophenone derivatives: Destruction of the conjugated system can lead to the formation of compounds like 4-diethylamino-4'-diethylaminobenzophenone (DDBP) and its N-de-ethylated products. researchgate.netfigshare.com
Phenolic compounds: Further degradation can produce phenolic intermediates such as 4-diethylaminophenol (B97786) (DAP). researchgate.netfigshare.com
Simpler organic molecules: The breakdown of the aromatic rings eventually leads to the formation of smaller, non-toxic molecules, including N,N-diethylaminobenzene, N-ethylaminobenzene, aminobenzene, and short-chain organic acids like acetic acid and 2-propenoic acid. researchgate.netfigshare.com
Similarly, the degradation of Rhodamine 6G also proceeds via N-demethylation, leading to various intermediates before eventual mineralization. researchgate.netcolab.ws
Biological Treatment Approaches and Bioremediation Potential
Biological treatment offers a cost-effective and environmentally friendly alternative for the remediation of dye-contaminated wastewater. sciepub.comenvirobiotechjournals.com This approach utilizes the metabolic potential of microorganisms like bacteria, fungi, and algae to decolorize and degrade dyes. envirobiotechjournals.com The two primary mechanisms involved are biosorption, where the dye is adsorbed onto the microbial biomass, and biodegradation, where the dye is broken down by microbial enzymes. nih.gov
Several bacterial strains, particularly from the Pseudomonas genus, have shown significant capabilities in decolorizing triphenylmethane dyes. sciepub.com Pseudomonas aeruginosa, for example, was able to decolorize Basic Violet 14, Basic Violet 3, and Acid Blue 90 with efficiencies of 90%, 78%, and 65%, respectively, at an initial concentration of 50 mg/L within 24 hours. sciepub.com The efficiency of decolorization is often higher at lower dye concentrations. sciepub.comnih.gov
White-rot fungi are also highly effective due to their production of powerful extracellular lignin-modifying enzymes, such as laccases. scribd.com Coriolopsis sp. demonstrated 97% removal of Methyl Violet (Basic Violet 1) and 94% removal of Crystal Violet (Basic Violet 3) within seven days. scribd.com The fungus Aspergillus niger has also been studied for the bioremoval of violet dyes, showing high removal percentages that are significantly influenced by the pH of the medium. researchgate.net
Table 2: Research Findings on Bioremediation of Basic Violet Dyes
| Dye | Microorganism | Conditions | Efficiency | Mechanism | Reference(s) |
|---|---|---|---|---|---|
| Basic Violet 3 | Pseudomonas aeruginosa | Agitated, 24h, 50 mg/L | 78% decolorization | Biodegradation | sciepub.com |
| Basic Violet 14 | Pseudomonas aeruginosa | Agitated, 24h, 50 mg/L | 90% decolorization | Biodegradation | sciepub.com |
| Basic Violet 3 | Aeromonas hydrophila | 24h, 50 mg/L | 78% decolorization | Biodegradation | nih.gov |
| Basic Violet 1 (Methyl Violet) | Coriolopsis sp. | 7 days, 100 mg/L | 97% decolorization | Biodegradation (Enzymatic) | scribd.com |
| Direct Violet Dye | Aspergillus niger | 72h, pH 2 | 98.9% bioremoval | Biosorption/Biodegradation | researchgate.net |
Microbial Degradation and Biotransformation of this compound
Microorganisms, including bacteria and fungi, have demonstrated significant potential in the breakdown of triphenylmethane dyes like this compound. redalyc.org This biological approach is considered cost-effective and environmentally sound, producing less sludge compared to conventional chemical and physical methods. ijans.org The process can occur under both aerobic and anaerobic conditions, with microbial consortia often exhibiting synergistic metabolic activities that lead to more efficient degradation. uminho.pt
Fungi, in particular, are effective in decolorizing and degrading dyes through the action of extracellular enzymes and biosorption onto their mycelia. nih.gov Species such as Aspergillus niger have shown the ability to decolorize crystal violet, a compound structurally related to this compound. researchgate.net The decolorization efficiency of fungi is influenced by factors such as pH, temperature, and the availability of carbon and nitrogen sources. researchgate.net For instance, Aspergillus niger demonstrated optimal decolorization of crystal violet at a pH of 5.5. researchgate.net The mechanism often involves the initial adsorption of the dye onto the fungal biomass, followed by enzymatic breakdown.
Bacteria also play a crucial role in the biotransformation of these dyes. Strains of Bacillus and Escherichia coli have been identified as effective in degrading crystal violet, with degradation efficiency being dependent on the initial dye concentration. amazonaws.com Lower concentrations generally result in a higher percentage of decolorization. amazonaws.com The initial step in the bacterial degradation of azo dyes, a related class of dyes, involves the reductive cleavage of the azo bond by azoreductase enzymes, leading to the formation of aromatic amines. uminho.pt
Table 1: Microbial Degradation of Structurally Related Dyes
| Microorganism | Dye | Degradation/Decolorization Efficiency | Reference |
| Aspergillus niger | Crystal Violet | 75% removal | |
| Escherichia coli | Crystal Violet | 16-78% degradation | amazonaws.com |
| Bacillus subtilis | Crystal Violet | 16-78% degradation | amazonaws.com |
| Bacillus brevis | Crystal Violet | 98% efficiency | tandfonline.com |
| Pleurotus ostreatus | Crystal Violet | Partial removal | redalyc.org |
Enzyme-Mediated Decolorization and Detoxification Mechanisms
Enzymatic treatment offers a more targeted approach to dye degradation. Enzymes like peroxidases and laccases, often derived from plants and microorganisms, can oxidize a wide range of aromatic pollutants, including dyes. mdpi.comijplantenviro.com This process can lead to the complete mineralization of the dye or its transformation into less toxic compounds. ijplantenviro.com
Peroxidases, such as those isolated from citrus peels and horseradish, have been shown to effectively degrade triphenylmethane dyes. researchgate.net For example, Citrus limon peroxidase achieved 96.34% decolorization of Basic Violet 3 under optimized conditions. researchgate.net The efficiency of peroxidase-mediated degradation is highly dependent on pH, temperature, and the concentration of hydrogen peroxide (H₂O₂), which acts as a co-substrate. mdpi.comresearchgate.net Excess H₂O₂ can, however, inhibit enzyme activity. mdpi.com
Laccases are another important group of enzymes involved in dye decolorization. uminho.pt These copper-containing enzymes catalyze the oxidation of phenolic and non-phenolic compounds. nih.gov Laccases can be produced by various fungi and bacteria and have been successfully used to decolorize different classes of dyes. uminho.pttandfonline.com The presence of redox mediators can sometimes enhance the decolorizing activity of laccases. researchgate.net
The detoxification aspect of enzymatic treatment is crucial, as the degradation products can sometimes be more toxic than the parent dye. redalyc.org Phytotoxicity tests, using organisms like lettuce (Lactuca sativa), are often employed to assess the toxicity of the treated effluent. mdpi.com Successful enzymatic degradation often results in a significant reduction in the toxicity of the dye solution. mdpi.comresearchgate.net
Table 2: Enzyme-Mediated Decolorization of Triphenylmethane Dyes
| Enzyme Source | Dye | Decolorization Efficiency | Key Parameters | Reference |
| Citrus limon Peroxidase | Basic Violet 3 | 96.34% | pH 4.5, 45°C | researchgate.net |
| Pleurotus nebrodensis Laccase | Crystal Violet | >80% | 24 hours | nih.gov |
| Ipomea leaf Peroxidase | Crystal Violet | 36% | 2-4 hours | ijplantenviro.com |
Hybrid and Integrated Treatment Systems for Enhanced Remediation Performance
To overcome the limitations of individual treatment methods, hybrid and integrated systems are being developed. These systems combine different physical, chemical, and biological processes to achieve higher removal efficiency and more complete degradation of pollutants. mdpi.comlidsen.com
Advanced Oxidation Processes (AOPs) are often integrated with biological treatments. AOPs, such as ozonation, Fenton processes, and photocatalysis, utilize highly reactive radicals (e.g., hydroxyl radicals) to break down complex organic molecules. nih.govresearchgate.net These processes can be used as a pre-treatment step to enhance the biodegradability of recalcitrant dyes like this compound, making them more susceptible to subsequent microbial degradation. mdpi.com For instance, the peroxone process (ozone combined with H₂O₂) has shown over 90% efficiency in degrading crystal violet. mdpi.comd-nb.info
A hybrid system combining flocculation and photocatalysis has also been investigated for the removal of crystal violet. nih.govacs.org Flocculation helps in the initial removal of dye particles, while photocatalysis further degrades the remaining dissolved dye molecules. nih.gov The efficiency of such hybrid systems is influenced by factors like flocculant dosage, pH, and irradiation time. nih.govacs.org
Membrane filtration can be integrated with photocatalytic oxidation to effectively treat dye effluents. mdpi.com This combination can lead to complete decolorization and a significant reduction in the organic content of the wastewater. mdpi.com Similarly, combining different AOPs, or AOPs with biological systems, can create synergistic effects, leading to more robust and efficient remediation of dye-contaminated water. mdpi.com
Table 3: Performance of Hybrid/Integrated Systems for Dye Removal
| Treatment System | Target Pollutant | Removal/Degradation Efficiency | Reference |
| Peroxone (O₃/H₂O₂) | Crystal Violet | >90% | d-nb.info |
| Flocculation-Photocatalysis | Crystal Violet-Reactive Red X-3B | 99.31% | nih.gov |
| Flocculation-Photocatalysis | Crystal Violet-Acid Orange II | 90.67% | nih.gov |
| Ozonation | Crystal Violet | High degradation | d-nb.info |
| Electroperoxone | Crystal Violet | High degradation | d-nb.info |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties
Quantum chemical calculations are fundamental to understanding the electronic structure, reactivity, and spectroscopic properties of Basic violet 20. science.govqulacs.orgacs.org These methods, which include both semi-empirical and ab initio approaches, allow for the detailed analysis of molecular orbitals, charge distribution, and electronic transitions. unipd.it
Spectroscopic Properties: Theoretical calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra of dyes. By calculating the excitation energies and oscillator strengths of electronic transitions, researchers can correlate the molecular structure with the observed color. For instance, modifications to the dye's structure, such as the introduction of different substituent groups, can be computationally modeled to predict their effect on the absorption wavelength. Vibrational spectroscopy, including infrared (IR) and Raman spectra, can also be simulated to understand the molecule's vibrational modes. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. researchgate.net
Molecular Dynamics Simulations of this compound Interactions with Solvents and Surfaces
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different environments, such as in solution or adsorbed onto a surface. weber.edupnas.orgaip.org These simulations track the movement of each atom in the system over time, providing a detailed picture of intermolecular interactions and conformational changes. researchgate.net
Interactions with Solvents: The behavior of a dye in solution is heavily influenced by its interactions with solvent molecules. MD simulations can reveal how solvent molecules arrange themselves around the dye, forming a solvation shell. This can affect the dye's solubility, stability, and even its color. For example, in a study on the removal of cationic dyes, MD simulations were used to understand the adsorption process of crystal violet (a related triphenylmethane (B1682552) dye) from aqueous solutions. rsc.org These simulations can quantify the interaction energies between the dye and solvent molecules, providing insights into the forces driving the solvation process.
Interactions with Surfaces: The adsorption of dyes onto solid surfaces is a critical aspect of many applications, including dyeing processes and environmental remediation. MD simulations can model the adsorption of this compound onto various surfaces, such as activated carbon or clays (B1170129). These simulations can identify the preferred orientation of the dye on the surface and the nature of the binding interactions (e.g., van der Waals forces, hydrogen bonding, or electrostatic interactions). By analyzing the simulation trajectories, researchers can calculate key parameters like the binding free energy, which indicates the strength of the adsorption. For instance, a study on the adsorption of methylene (B1212753) blue and crystal violet onto a montmorillonite-activated carbon composite utilized MD simulations to elucidate the adsorption mechanisms. rsc.org
Density Functional Theory (DFT) Applications in Predicting Reaction Pathways and Intermediates
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly useful for studying the reaction mechanisms of complex molecules like this compound. whiterose.ac.uk DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates along a reaction pathway. researchgate.netmdpi.combeilstein-journals.orgfrontiersin.org
By calculating the energies of reactants, products, and all intermediate and transition states, a detailed free energy profile for a reaction can be constructed. This allows for the determination of the rate-determining step and provides a deeper understanding of the reaction kinetics. For example, in the context of dye degradation, DFT could be used to investigate the reaction pathways of this compound with oxidizing agents, helping to identify the most likely degradation products and the mechanisms of their formation.
Furthermore, DFT is instrumental in understanding the role of catalysts in chemical reactions. In the broader field of catalysis, DFT studies have been used to elucidate how catalysts can lower the activation energy of a reaction by providing an alternative reaction pathway. whiterose.ac.uk While specific DFT studies on this compound are not widely published, the methodology is well-established for similar organic molecules and would be directly applicable.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate Prediction
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological or environmental activity. qsartoolbox.orgepa.gov For this compound, QSAR models can be invaluable for predicting its environmental fate, including aspects like biodegradability, bioaccumulation, and toxicity. researchgate.netnih.govnih.gov
Predicting Environmental Properties: QSAR models are built using a dataset of compounds with known properties. The models use molecular descriptors, which are numerical representations of a molecule's structure, to develop a mathematical relationship that can predict the property of interest for new, untested compounds. For a dye like this compound, QSAR could predict its octanol-water partition coefficient (logP), a key indicator of its potential to bioaccumulate. It could also estimate its rate of biodegradation or its toxicity to aquatic organisms.
Regulatory Applications: QSAR models are increasingly used in regulatory frameworks to assess the environmental risk of chemicals. epa.gov By providing predictions for key environmental endpoints, QSAR can help to prioritize chemicals for further testing and reduce the need for extensive animal testing. The OECD QSAR Toolbox, for example, is a well-known software that incorporates a large number of QSAR models for predicting various properties. qsartoolbox.org
Computational Design of Novel this compound Derivatives with Desired Properties
The insights gained from theoretical and computational studies can be leveraged for the rational design of new derivatives of this compound with improved or tailored properties. nih.govehu.esacs.org This in silico design process can significantly accelerate the discovery of new dyes with enhanced performance characteristics.
Targeted Modifications: By understanding the structure-property relationships of this compound, researchers can make targeted modifications to its chemical structure to achieve specific goals. For example, if a more photostable dye is desired, computational methods can be used to identify parts of the molecule that are susceptible to photodegradation and suggest modifications to improve stability. Similarly, if a dye with a different color is needed, quantum chemical calculations can predict the effect of different substituents on the absorption spectrum, guiding the synthesis of new derivatives with the desired hue.
Virtual Screening: Computational design often involves the virtual screening of a large library of potential derivatives. This process uses computational models to predict the properties of each molecule in the library, allowing researchers to identify the most promising candidates for synthesis and experimental testing. This approach can save significant time and resources compared to traditional trial-and-error methods. For instance, if the goal is to design a derivative with higher affinity for a particular fabric, molecular docking simulations could be used to screen a library of compounds and predict their binding energies to a model of the fabric's surface.
Industrial and Scientific Applications Non Prohibited Contexts
Applications in Textile Dyeing and Finishing Processes
Basic Violet 20 is mainly utilized in the dyeing of acrylic fibers. nih.govwikipedia.org The dyeing process for acrylic fibers is typically conducted in an acetic acid and sodium acetate (B1210297) bath, maintaining a stable pH range of 3 to 5. wikipedia.org The dye can also be applied in sulfuric acid or formic acid baths without altering the color light. wikipedia.org When applied to acrylic fibers, lighter shades appear as a blue-light pink, while darker shades present as a purple-sauce color. wikipedia.org
Beyond acrylics, this compound is also employed in the dyeing and printing of silk. nih.govwikipedia.org For silk dyeing, it demonstrates a light fastness of grade 2, a soaping fastness of grade 4, and a sweat staining fastness of grade 3. wikipedia.org It can also be used to dye diacetate fibers, showing a light fastness level of 5, a soaping fastness of 3-4, and a sweat staining fastness of 2-3. wikipedia.org The dye can be directly printed onto acrylic, silk, or diacetate fabrics. wikipedia.org
Utilization in Paper and Pulp Coloring
Information regarding the specific utilization of this compound in the coloring of paper and pulp was not found in the consulted sources.
Role in Ink Formulations and Printing Technologies
Information specifically detailing the role of this compound in ink formulations and printing technologies was not found in the consulted sources, other than its use in textile printing as mentioned in Section 7.1.
Application in Leather Processing and Tanning Industry
Information concerning the application of this compound in leather processing and the tanning industry was not found in the consulted sources.
Function as a Chemical Probe or Analytical Reagent in Laboratory Research
Information on the function of this compound as a chemical probe or analytical reagent in laboratory research was not found in the consulted sources.
Concluding Perspectives and Future Research Trajectories
Current Challenges and Limitations in Basic Violet 20 Research
Specific documented challenges and limitations in the research of this compound are not extensively detailed in the readily available literature. Research on related basic violet dyes, such as Basic Violet 3 (Crystal Violet) or Basic Violet 14 (Magenta), highlights issues like persistence in the environment and the need for effective degradation methods tubitak.gov.trresearchgate.net. However, challenges uniquely associated with the fundamental research or application of this compound itself are not prominently reported in the search results. This suggests a potential need for more focused studies to identify compound-specific challenges, such as synthesis efficiency, stability under various conditions, or specific interactions in different matrices, if this compound sees significant use.
Emerging Methodologies and Interdisciplinary Approaches for Comprehensive Studies
Emerging methodologies and interdisciplinary approaches for studying chemical compounds like this compound would likely mirror trends seen for similar complex organic molecules and dyes. While no specific emerging methodologies for this compound were found, research on related dyes and environmental contaminants points towards advanced analytical techniques for detection and quantification mdpi.com. Furthermore, interdisciplinary approaches combining chemistry, environmental science, and engineering are crucial for understanding the fate and transport of dyes in the environment and developing remediation strategies tubitak.gov.trnih.gov. Future comprehensive studies on this compound could benefit from applying advanced spectroscopic, chromatographic, and mass spectrometric techniques for detailed characterization and trace analysis. mdpi.com Interdisciplinary efforts could involve developing predictive models for its environmental behavior and exploring novel treatment technologies.
Future Directions in Sustainable Synthesis and Environmentally Conscious Applications
The concept of sustainable synthesis and environmentally conscious applications is a critical area for all chemical compounds, including dyes. While specific future directions for the sustainable synthesis of this compound are not detailed in the search results, general trends in dye chemistry aim for processes that reduce waste, energy consumption, and the use of hazardous raw materials google.com. Research on related dyes indicates efforts towards phenol-free production processes as a step towards sustainability google.com. Future work on this compound could explore greener synthetic routes, potentially utilizing biocatalysis or alternative solvents. Environmentally conscious applications would involve minimizing release into the environment and exploring uses where the dye's lifecycle impact is reduced.
Q & A
Q. How can researchers design a cross-disciplinary study to evaluate this compound’s role in bioimaging and environmental impact?
- Methodological Answer :
- Integrated Workflow :
Bioimaging : Test cell viability (MTT assay) and staining efficiency (confocal microscopy) in mammalian cells.
Environmental Impact : Assess biodegradation in simulated wastewater (OECD 301F protocol).
Data Integration : Use multivariate analysis (PCA) to identify trade-offs between efficacy and eco-toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
